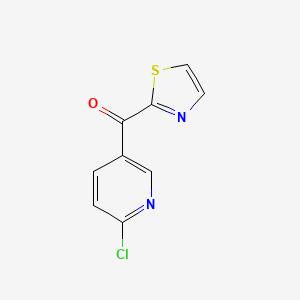

(2-Chloropyridin-5-yl) thiazolyl ketone

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-chloropyridin-3-yl)-(1,3-thiazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2OS/c10-7-2-1-6(5-12-7)8(13)9-11-3-4-14-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGEAHBAEECOIQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)C2=NC=CS2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641782 | |

| Record name | (6-Chloropyridin-3-yl)(1,3-thiazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-46-6 | |

| Record name | (6-Chloro-3-pyridinyl)-2-thiazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Chloropyridin-3-yl)(1,3-thiazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 2 Chloropyridin 5 Yl Thiazolyl Ketone Derivatives

Reactivity of the 2-Chloropyridine (B119429) Moiety

The 2-chloropyridine fragment is a pivotal component for synthetic modifications, primarily due to the lability of the chlorine atom at the C-2 position and the electronic properties of the pyridine (B92270) ring.

Detailed Analysis of Nucleophilic Aromatic Substitution (SNAr) Pathways at the C-2 Position

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for 2-chloropyridine derivatives. The mechanism proceeds via an addition-elimination pathway where a nucleophile attacks the electron-deficient carbon atom bearing the chlorine. pearson.com This initial attack disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. pearson.comresearchgate.netnih.gov

The stability of this intermediate is crucial and dictates the feasibility of the reaction. stackexchange.com For 2-chloropyridine, the electronegative nitrogen atom plays a key role in stabilizing the Meisenheimer complex by delocalizing the negative charge through resonance. stackexchange.com This stabilization is most effective when the nucleophilic attack occurs at the C-2 (ortho) or C-4 (para) positions, as the negative charge can be directly placed on the ring nitrogen in one of the resonance forms. stackexchange.com Consequently, these positions are highly activated for SNAr. stackexchange.comyoutube.com The reaction is completed by the elimination of the chloride leaving group, which restores the aromaticity of the pyridine ring. youtube.com The reaction rate is influenced by the electron-withdrawing strength of other substituents on the ring, which can further enhance the electrophilicity of the carbon center. nih.gov

| Factor | Description | Impact on SNAr at C-2 |

| Pyridine Nitrogen | Electronegative atom in the ring. | Stabilizes the negative charge of the Meisenheimer intermediate via resonance, activating the C-2 position for nucleophilic attack. stackexchange.com |

| Leaving Group | The chlorine atom at the C-2 position. | Its departure in the second step restores aromaticity. Fluoride (B91410) is often a better leaving group than chloride in SNAr reactions. researchgate.net |

| Nucleophile | Electron-rich species (e.g., amines, alkoxides). | The strength of the nucleophile affects the rate of the initial attack. youtube.com |

| Substituents | Other groups on the pyridine ring. | Electron-withdrawing groups elsewhere on the ring increase the electrophilicity of C-2 and accelerate the reaction. nih.gov |

Selectivity in Halogen Exchange Reactions and Substituent Effects

Selectivity in reactions on the pyridine ring is governed by a combination of electronic and steric factors. In SNAr reactions, while both C-2 and C-4 positions are electronically activated, subtle differences can lead to selective outcomes. echemi.com Some studies suggest that the C-4 position may react faster kinetically due to reduced steric hindrance from the nitrogen lone pair compared to the C-2 position.

Substituent effects play a critical role in directing reactivity. The presence of strong electron-withdrawing groups can significantly influence the regioselectivity of substitution. nih.govnih.gov For instance, in certain di-substituted pyridines, electronic effects can override steric hindrance, leading to substitution at the more sterically crowded position. Furthermore, the nature of the halogen itself is a key factor in SNAr reactions. The typical reactivity order for leaving groups is F > Cl > Br > I, meaning that 2-fluoropyridines are generally more reactive towards nucleophiles than their 2-chloropyridine counterparts. researchgate.net This principle allows for halogen exchange reactions where a chloride can be displaced by a fluoride ion under appropriate conditions.

Computational studies and experimental data have shown that substituents can modulate the electrophilicity and even the reaction mechanism. researchgate.net For example, specific substituents can stabilize transition states through non-covalent interactions like hydrogen bonding, thereby directing nucleophilic attack to an otherwise less favored position. wuxiapptec.com

| Feature | Influence on Selectivity | Example |

| Electronic Effects | Electron-withdrawing groups (EWGs) enhance the electrophilicity of ortho/para positions, increasing SNAr rates. nih.gov | A nitro group at C-3 or C-5 would strongly activate the C-2 position towards nucleophilic attack. |

| Steric Hindrance | Bulky substituents adjacent to the C-2 position can hinder the approach of a nucleophile, potentially favoring reaction at C-4 or C-6. | A methyl group at C-3 may slow the rate of substitution at C-2. |

| Leaving Group Ability | The C-F bond is more polarized and F⁻ is a poorer leaving group in terms of acidity, yet fluoride is typically the best leaving group in SNAr due to its ability to stabilize the rate-determining transition state. | 2-Fluoropyridine reacts more readily with amines than 2-chloropyridine does. researchgate.net |

| Reaction Conditions | Lewis acids can be used to activate the pyridine ring, potentially altering selectivity. bath.ac.uk | Use of a Lewis acid catalyst might enhance reactivity at a specific position by coordinating to the pyridine nitrogen. |

Transition Metal-Catalyzed Cross-Coupling Reactions at Pyridine Substituents

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of 2-chloropyridines, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-based catalysts are most commonly employed for these transformations.

Prominent cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction couples the 2-chloropyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a versatile method for creating biaryl structures.

Stille Coupling: Involves the reaction of the 2-chloropyridine with an organostannane reagent, catalyzed by palladium.

Heck Coupling: Forms a new C-C bond by reacting the 2-chloropyridine with an alkene under palladium catalysis.

Buchwald-Hartwig Amination: A palladium-catalyzed method to form a C-N bond between the 2-chloropyridine and an amine.

These reactions significantly expand the synthetic utility of the (2-Chloropyridin-5-yl) thiazolyl ketone scaffold, allowing for the introduction of a wide variety of aryl, alkyl, and amino substituents at the C-2 position of the pyridine ring.

| Reaction | Catalyst System (Typical) | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂ / Ligand | Ar-B(OH)₂ | C-C (Aryl) |

| Stille | Pd(PPh₃)₄ | Ar-Sn(Bu)₃ | C-C (Aryl) |

| Heck | Pd(OAc)₂ / Ligand | Alkene | C-C (Alkenyl) |

| Buchwald-Hartwig | Pd₂(dba)₃ / Ligand | R₂NH | C-N |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Terminal Alkyne | C-C (Alkynyl) |

Reactivity of the Thiazolyl Ketone Moiety

The thiazolyl ketone moiety contains two primary sites of reactivity: the electrophilic carbonyl carbon and the aromatic thiazole (B1198619) ring.

Nucleophilic Addition Reactions at the Carbonyl Group and Subsequent Transformations

The carbonyl group of the thiazolyl ketone is a classic electrophile. The carbon-oxygen double bond is polarized, rendering the carbon atom electron-deficient and susceptible to attack by nucleophiles. ncert.nic.inyoutube.com The general mechanism involves the attack of a nucleophile on the carbonyl carbon, which breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate. libretexts.orgnumberanalytics.com

This reaction changes the hybridization of the carbonyl carbon from sp² to sp³. ncert.nic.inlibretexts.org The resulting alkoxide intermediate can then undergo several subsequent transformations. The most common is protonation by a weak acid to yield a tertiary alcohol. youtube.com Alternatively, the reaction can be designed as an addition-elimination sequence. For example, reaction with ammonia (B1221849) derivatives like hydrazines leads to the formation of hydrazones, and reaction with hydroxylamine (B1172632) yields oximes. ncert.nic.in The reactivity of the ketone is enhanced by the electron-withdrawing nature of the adjacent thiazole ring.

| Nucleophile (Nu⁻) | Initial Product (Tetrahedral Intermediate) | Final Product (After Transformation) | Transformation Type |

| Hydride (H⁻) (from NaBH₄) | Alkoxide | Tertiary Alcohol | Protonation |

| Organometallics (R-MgBr) | Alkoxide | Tertiary Alcohol | Protonation youtube.com |

| Cyanide (CN⁻) | Cyanohydrin Alkoxide | Cyanohydrin | Protonation ncert.nic.in |

| Hydrazine (H₂NNH₂) | Carbinolamine Intermediate | Hydrazone | Dehydration/Elimination ncert.nic.in |

| Hydroxylamine (H₂NOH) | Carbinolamine Intermediate | Oxime | Dehydration/Elimination |

| Alcohol (R'OH) (acid-catalyzed) | Hemiketal | Ketal | Dehydration/Elimination libretexts.org |

Electrophilic and Nucleophilic Functionalization of the Thiazole Ring

The thiazole ring itself is an aromatic heterocycle with a distinct reactivity pattern. chemicalbook.com Due to the delocalization of a lone pair of electrons from the sulfur atom, the ring has aromatic character. chemicalbook.com

Electrophilic Aromatic Substitution (EAS): Calculated π-electron densities reveal that the C-5 position is the most electron-rich and therefore the primary site for electrophilic substitution reactions like halogenation, nitration, or Friedel-Crafts acylation. chemicalbook.comnumberanalytics.com If the C-5 position is already substituted, electrophilic attack is significantly hindered. pharmaguideline.com

Nucleophilic Aromatic Substitution (NAS): Conversely, the C-2 position is the most electron-deficient and thus the preferred site for nucleophilic attack. chemicalbook.compharmaguideline.com This reaction typically requires the presence of a good leaving group at the C-2 position and may necessitate activation of the ring. numberanalytics.compharmaguideline.com

Other functionalization methods include the deprotonation of the acidic C-2 proton using strong organolithium bases, followed by quenching with an electrophile. pharmaguideline.comwikipedia.org This allows for the introduction of a wide range of substituents at the C-2 position. Additionally, modern transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) are powerful methods for functionalizing pre-halogenated thiazoles. numberanalytics.comnih.gov

| Reaction Type | Position of Reactivity | Rationale | Typical Reagents |

| Electrophilic Substitution | C-5 | Most electron-rich position. chemicalbook.comnumberanalytics.com | NBS (Bromination), HNO₃/H₂SO₄ (Nitration) |

| Nucleophilic Substitution | C-2 | Most electron-deficient position. chemicalbook.compharmaguideline.com | Strong nucleophiles (requires a leaving group at C-2). |

| Deprotonation/Metalation | C-2 | Most acidic proton. wikipedia.org | n-Butyllithium, followed by an electrophile (e.g., R-X, Aldehyde). |

| Cross-Coupling | C-2, C-4, or C-5 | Position determined by pre-installed halogen. | Pd catalysts with boronic acids or stannanes. numberanalytics.com |

Ring Rearrangement and Ring-Opening Reactions of the Thiazole System

The thiazole ring, a key component of (2-Chloropyridin-5-yl)thiazolyl ketone, is susceptible to various transformations, including ring-opening and rearrangement reactions, which are often dictated by the reaction conditions and the nature of the attacking reagents.

Studies on related thiazole-containing systems have shown that the thiazole ring can undergo cleavage under specific conditions. For instance, the reaction of thiazoline-fused 2-pyridones with alkyl halides in the presence of a base like cesium carbonate can lead to the opening of the thiazoline (B8809763) ring through S-alkylation. This process generates N-alkenyl functionalized 2-pyridones. researchgate.net A proposed mechanism for such a ring-opening reaction involves the nucleophilic attack of the thiazoline sulfur on an alkyl halide, forming a sulfonium (B1226848) intermediate. Subsequent base-mediated deprotonation can then facilitate the cleavage of the C-S bond, leading to the ring-opened product.

While specific studies on the ring rearrangement of (2-Chloropyridin-5-yl)thiazolyl ketone are not extensively documented in publicly available literature, general principles of heterocyclic rearrangements can be considered. Acid-catalyzed rearrangements, such as the pinacol (B44631) rearrangement observed in 1,2-diols, involve the formation of a carbocation intermediate followed by a 1,2-shift. nih.gov In the context of the thiazole ring in our subject compound, acidic conditions could potentially protonate the nitrogen or sulfur atom, activating the ring towards nucleophilic attack and subsequent rearrangement, although specific pathways would require detailed experimental and computational investigation.

A notable rearrangement is the benzilic acid rearrangement, which involves the conversion of a 1,2-diketone to a carboxylic acid under basic conditions. nih.gov While not directly applicable to the starting ketone, this highlights the potential for skeletal reorganization in related structures under specific stimuli.

Comprehensive Reaction Mechanism Elucidation for Ketone and Heterocycle Transformations

The reactivity of (2-Chloropyridin-5-yl)thiazolyl ketone is characterized by the interplay between the electrophilic carbonyl group and the nucleophilic and electrophilic centers within the heterocyclic rings.

The ketone moiety is a primary site for nucleophilic attack. Nucleophiles can add to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org The reactivity of the ketone is influenced by both electronic and steric factors. The electron-withdrawing nature of the adjacent thiazole and chloropyridine rings is expected to enhance the electrophilicity of the carbonyl carbon.

The hydrolysis of thiazolium ions, which are structurally related to the protonated form of the thiazole ring in our compound, has been shown to proceed via the formation of a tetrahedral addition intermediate. The breakdown of this intermediate to form the final products can be subject to general acid-base catalysis. johnshopkins.edu This suggests that the hydrolysis of (2-Chloropyridin-5-yl)thiazolyl ketone, particularly under acidic or basic conditions, would likely involve nucleophilic attack of water or hydroxide (B78521) on the thiazole ring, potentially leading to ring-opened products.

The 2-chloropyridine ring is susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom, due to the electron-withdrawing nature of the nitrogen. youtube.comyoutube.com This reactivity could be exploited to introduce further functionalization to the molecule.

Mass spectrometry provides valuable insights into the fragmentation patterns and thus the structural connectivity of molecules. For ketones, a common fragmentation pathway is alpha-cleavage, involving the breaking of the C-C bond adjacent to the carbonyl group. libretexts.orgyoutube.comyoutube.com For (2-Chloropyridin-5-yl)thiazolyl ketone, this would likely result in the formation of acylium ions corresponding to the (2-chloropyridin-5-yl)carbonyl and thiazolylcarbonyl fragments. The McLafferty rearrangement is another potential fragmentation pathway for ketones possessing a gamma-hydrogen. youtube.com Fragmentation of related thiazolo[3,2-a]pyrimidines has been shown to involve successive loss of functional groups followed by the decomposition of the heterocyclic rings. sapub.org

Studies on the Chemical Stability and Degradation Pathways

The stability of (2-Chloropyridin-5-yl)thiazolyl ketone is a critical parameter, influencing its shelf-life and potential environmental fate. Degradation can be initiated by various factors, including light, heat, and hydrolysis.

Photodegradation: The 2-chloropyridine moiety is known to be susceptible to photodegradation. Studies on 2-chloropyridine in aqueous solutions have shown that it can be degraded by ultraviolet irradiation. researchgate.net The degradation process can lead to the formation of various intermediate products, some of which may exhibit higher toxicity than the parent compound. nih.gov For instance, photolytic treatment of 2-chloropyridine has been reported to produce intermediates such as 1H-pyrrole-2-carboxaldehyde and 6-chloro-2-pyridinecarboxylic acid. nih.gov The photodegradation of pharmaceuticals containing a chloro-aromatic moiety can proceed via photosubstitution or photoreduction pathways, depending on the solvent and reaction conditions. chemrxiv.org

Hydrolytic Stability: The ketone and thiazole functionalities are potential sites for hydrolysis. The hydrolysis of ketones to their corresponding gem-diols is generally reversible and often unfavorable, but can be influenced by the electronic nature of the substituents. organic-chemistry.org The hydrolysis of esters, a related carbonyl-containing functional group, can be catalyzed by both acid and base. gla.ac.uk Similarly, the thiazole ring can undergo hydrolysis. For example, the hydrolysis of thiazolium ions is a well-studied process that proceeds through a tetrahedral intermediate. johnshopkins.edu The hydrolysis of α-ketoesters has been shown to be rapid and can lead to acidification of the medium due to the formation of the corresponding carboxylic acid. nih.gov

Advanced Spectroscopic and Structural Analysis Methodologies

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure of (2-Chloropyridin-5-yl) thiazolyl ketone by providing information on the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

¹H NMR Spectroscopy: The proton NMR spectrum would display distinct signals corresponding to the protons on the pyridine (B92270) and thiazole (B1198619) rings. The 2-chloropyridine (B119429) moiety is expected to show three aromatic protons. Based on data for 2-chloropyridine, the proton adjacent to the nitrogen (at C6) would appear furthest downfield, while the other two protons would resonate at slightly higher fields. chemicalbook.com The protons on the thiazole ring would also exhibit characteristic shifts. The relative orientation of the two heterocyclic rings, influenced by the central ketone group, would affect the precise chemical shifts due to through-space anisotropic effects. The coupling constants (J-values) between adjacent protons would be critical in confirming their relative positions on each ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the ketone group is particularly diagnostic, typically appearing significantly downfield in the range of 180–200 ppm. rsc.org For α-heterocyclic ketones, the chemical shift of the carbonyl carbon can help differentiate between keto and potential enol tautomers. rsc.org The carbon atoms of the pyridine ring would show shifts influenced by the electronegative chlorine atom and the ring nitrogen. Specifically, the carbon bonded to the chlorine (C2) and the carbons adjacent to the nitrogen would be readily identifiable. researchgate.net Similarly, the carbons of the thiazole ring would have distinct chemical shifts.

Expected NMR Data: While specific experimental data is not available, a hypothetical data table of expected chemical shift ranges can be constructed based on known values for similar fragments.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Pyridine H3/H4 | 7.2 - 7.8 | 120 - 140 |

| Pyridine H6 | 8.3 - 8.5 | ~150 |

| Thiazole H4/H5 | 7.5 - 8.5 | 115 - 145 |

| Pyridine C2 (C-Cl) | - | ~152 |

| Pyridine C3/C4 | - | 120 - 140 |

| Pyridine C5 (C-C=O) | - | ~135 |

| Pyridine C6 | - | ~150 |

| Thiazole C2 (C-C=O) | - | ~168 |

| Thiazole C4/C5 | - | 120 - 145 |

| Carbonyl C=O | - | 180 - 195 |

Note: This table represents expected values and not experimental data.

X-ray Diffraction Studies for Solid-State Molecular and Supramolecular Structures

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and torsional angles. For this compound, an X-ray crystal structure would reveal the planarity of the pyridine and thiazole rings and the dihedral angle between them, which is dictated by the rotational freedom around the bonds connecting them to the carbonyl group.

Expected Crystallographic Data Table: A crystallographic study would yield a detailed table of atomic coordinates and geometric parameters. A representative table of expected bond types and their typical lengths is provided below.

| Bond | Typical Bond Length (Å) |

| C=O (Ketone) | 1.20 - 1.23 |

| C-Cl (Aryl) | 1.73 - 1.75 |

| C-C (Aryl-Ketone) | 1.48 - 1.52 |

| C-N (Pyridine) | 1.33 - 1.35 |

| C-S (Thiazole) | 1.70 - 1.74 |

| C=N (Thiazole) | 1.30 - 1.32 |

Note: This table is illustrative, based on general values and data from related structures. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Molecular Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra serve as a molecular fingerprint and are useful for identifying specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1650-1700 cm⁻¹ for aromatic ketones. researchgate.netamazonaws.com The conjugation of the ketone with both the pyridine and thiazole rings would likely lower this frequency compared to a simple aliphatic ketone. Other key bands would include:

C=N and C=C stretching from the pyridine and thiazole rings, expected between 1400 and 1600 cm⁻¹.

C-H stretching from the aromatic rings, typically appearing above 3000 cm⁻¹.

C-Cl stretching , which would give rise to a band in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are often strong in the Raman spectrum. aps.org The symmetric vibrations and those involving less polar bonds (like C-C and C-S) can be more readily identified. The combination of IR and Raman data allows for a more complete assignment of the molecule's fundamental vibrational modes, aided by computational calculations. nih.govrsc.org

Expected Vibrational Frequencies:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Carbonyl (C=O) Stretch | 1660 - 1690 | Strong |

| Ring C=C / C=N Stretch | 1400 - 1610 | Medium-Strong |

| C-C Stretch | 1100 - 1250 | Medium |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

Note: This table presents expected frequency ranges based on general data for ketones and pyridine derivatives. amazonaws.comaps.org

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For this compound (C₉H₅ClN₂OS), the expected exact mass would be calculated and compared to the experimental value.

Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent molecular ion to produce a characteristic pattern of daughter ions. This fragmentation pattern provides valuable structural information. nih.gov For this compound, the most likely fragmentation pathways would involve cleavage at the bonds adjacent to the carbonyl group (α-cleavage), a common pathway for ketones. miamioh.edu This would lead to the formation of characteristic fragment ions.

Plausible Fragmentation Pathways:

Cleavage of the bond between the carbonyl and the pyridine ring: This would yield a [thiazolyl-C=O]⁺ fragment and a neutral 2-chloropyridin-5-yl radical, or a [2-chloropyridin-5-yl]⁺ fragment.

Cleavage of the bond between the carbonyl and the thiazole ring: This would result in a [2-chloropyridin-5-yl-C=O]⁺ fragment (an acylium ion) and a neutral thiazolyl radical. This acylium ion could subsequently lose a molecule of carbon monoxide (CO).

The presence of chlorine would result in a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of approximately 3:1), further aiding in fragment identification. researchgate.net

Expected Key Fragments:

| Proposed Fragment | Proposed Structure |

| [M]⁺ | [C₉H₅ClN₂OS]⁺ |

| [M - Cl]⁺ | [C₉H₅N₂OS]⁺ |

| [Pyridinyl-CO]⁺ | [C₆H₄ClNO]⁺ |

| [Thiazolyl-CO]⁺ | [C₄H₂NOS]⁺ |

| [Pyridinyl]⁺ | [C₅H₄ClN]⁺ |

| [Thiazolyl]⁺ | [C₃H₂NS]⁺ |

Note: This table shows plausible fragments based on general fragmentation rules for ketones and related heterocycles. miamioh.edusapub.org

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules by measuring the differential absorption of left and right circularly polarized light. nih.gov A molecule is chiral if it is non-superimposable on its mirror image.

The parent structure of this compound is achiral as it possesses a plane of symmetry and lacks a stereocenter. Therefore, it would not exhibit a CD spectrum.

This type of analysis would only become applicable if the molecule were modified to introduce chirality. For example:

Asymmetric reduction of the ketone: Converting the carbonyl group to a hydroxyl group would create a chiral center at that carbon, resulting in two enantiomers, (R)- and (S)-(2-Chloropyridin-5-yl)(thiazolyl)methanol. These enantiomers would produce mirror-image CD spectra, allowing for their differentiation and the determination of enantiomeric excess. researchgate.net

Introduction of a chiral substituent: Attaching a chiral group elsewhere on the molecule would also render the entire molecule chiral.

In its unmodified form, however, chiroptical spectroscopy is not a relevant analytical technique for this compound. amazonaws.com

Computational Chemistry and Theoretical Studies of 2 Chloropyridin 5 Yl Thiazolyl Ketone

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electron distribution of a molecule. Geometry optimization seeks to find the lowest energy arrangement of atoms, representing the most stable conformation of the molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. researchgate.net It is favored for its balance of accuracy and computational cost. In hypothetical studies of (2-Chloropyridin-5-yl) thiazolyl ketone, DFT would be employed to calculate the optimized molecular geometry, total energy, and the distribution of electron density. rjptonline.org Functionals like B3LYP are commonly used for such calculations as they provide a reliable approximation of electron correlation and exchange effects. researchgate.net These calculations form the basis for all further analysis of the molecule's electronic properties.

Basis Set Selection and Computational Efficiency Considerations

The choice of a basis set is crucial in quantum chemical calculations. A basis set is a set of mathematical functions used to build molecular orbitals. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are frequently used. grafiati.comfaccts.de The inclusion of polarization functions (d,p) allows for more flexibility in describing the anisotropic shape of electron clouds around atoms, which is essential for molecules with heteroatoms and pi-systems like the thiazole (B1198619) and pyridine (B92270) rings. Larger basis sets provide greater accuracy but at a higher computational cost. The selection involves a trade-off between the desired accuracy for properties like bond lengths and angles and the computational resources available. researchgate.net

Analysis of Electronic Properties

Once the molecule's geometry is optimized, its electronic properties can be analyzed in detail to understand its chemical reactivity and interaction potential.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Nodal Properties)

Frontier Molecular Orbital (FMO) theory is central to predicting chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. grafiati.com

For a molecule like this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. Typically, the HOMO might be localized on the electron-rich thiazole ring, while the LUMO could be distributed over the electron-withdrawing chloropyridine moiety. This distribution dictates where the molecule is susceptible to electrophilic or nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data (Note: This table is illustrative as specific data for the target compound is unavailable.)

| Parameter | Expected Value Range (eV) | Significance |

|---|---|---|

| EHOMO | -6.0 to -7.5 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | -1.5 to -3.0 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

Mulliken Atomic Charge Distribution and Electrostatic Potential Mapping

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule, providing insight into the distribution of electrons among the atoms. amazonaws.comscience.gov This analysis helps identify electrostatic interactions and reactive sites. For the target compound, one would expect the nitrogen and oxygen atoms to carry negative partial charges, while the carbon atom of the carbonyl group would be positively charged. wikipedia.org

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. It maps the electrostatic potential onto the electron density surface, with red indicating electron-rich (negative potential) regions prone to electrophilic attack, and blue indicating electron-poor (positive potential) regions prone to nucleophilic attack. amazonaws.com For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the nitrogen atoms of the pyridine and thiazole rings.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. researchgate.netmolfunction.com It examines interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals). The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net

Table 2: Hypothetical NBO Analysis Data (Note: This table is illustrative as specific data for the target compound is unavailable.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N(pyridine) | π*(C=C) | > 5.0 | Lone Pair -> Antibonding (π) |

| LP(1) S(thiazole) | π*(C=N) | > 2.0 | Lone Pair -> Antibonding (π) |

Theoretical Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry provides indispensable tools for investigating the reaction mechanisms involving this compound. By employing quantum chemical calculations, such as Density Functional Theory (DFT), researchers can map out the potential energy surface of a reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies, thereby providing a detailed understanding of the reaction kinetics and thermodynamics.

For instance, in the synthesis of related heterocyclic ketones, computational studies have been used to determine the most plausible reaction pathways. These studies often involve modeling the interaction of reactants and catalysts to predict the stereoselectivity and regioselectivity of a reaction. While specific studies on the reaction mechanisms of this compound are not prevalent, the methodologies applied to similar systems, such as the synthesis of various thiazole derivatives, serve as a blueprint for future investigations.

Illustrative Data Table for a Hypothetical Reaction Pathway: This table illustrates the type of data that could be generated from a DFT study on a hypothetical reaction involving this compound.

| Structure | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Reactants | 0.00 | 0 |

| Transition State 1 | +15.7 | 1 |

| Intermediate | -5.2 | 0 |

| Transition State 2 | +10.3 | 1 |

| Products | -20.1 | 0 |

This is an interactive table. You can sort and filter the data.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial determinants of its physical and biological properties. Conformational analysis aims to identify the most stable arrangements of the molecule (conformers) and the energy barriers between them. Methods such as semi-empirical calculations or more accurate ab initio and DFT methods can be used to explore the conformational landscape.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time, providing insights into its flexibility and interactions with its environment, such as a solvent or a biological receptor. For example, a study on 2-anilino-4-(thiazol-5-yl)-pyrimidines utilized MD simulations to understand their binding selectivity to different kinases. nih.gov A similar approach for this compound could reveal key structural motifs and their dynamics, which is particularly important for drug design and materials science.

Illustrative Data Table of Conformational Analysis: This table shows hypothetical data from a conformational analysis of this compound.

| Conformer | Dihedral Angle (°) (Cl-C-C=O) | Relative Energy (kcal/mol) | Population (%) |

| A | 10.5 | 0.00 | 75.3 |

| B | 165.2 | 1.25 | 24.7 |

This is an interactive table. You can sort and filter the data.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are highly effective in predicting various spectroscopic parameters, including NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Illustrative Data Table for Predicted vs. Experimental Spectroscopic Data: This table provides a hypothetical comparison of predicted and experimental data for this compound.

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm) - H on thiazole | 7.85 | Not Available |

| ¹³C NMR (δ, ppm) - Carbonyl C | 185.2 | Not Available |

| IR Frequency (cm⁻¹) - C=O stretch | 1685 | Not Available |

| UV-Vis λmax (nm) | 280 | Not Available |

This is an interactive table. You can sort and filter the data.

Non Medicinal Applications and Materials Science Potential of 2 Chloropyridin 5 Yl Thiazolyl Ketone

Applications in Catalysis and Organocatalysis

The combination of a pyridine (B92270) and a thiazole (B1198619) moiety within a single molecular framework makes (2-Chloropyridin-5-yl) thiazolyl ketone a versatile platform for developing new catalysts. The distinct electronic properties and coordination capabilities of these two rings are central to its potential applications.

Design of Ligands for Transition Metal Catalysis

The molecular architecture of this compound is well-suited for the design of specialized ligands for transition metal catalysis. The thiazole ring contains both a soft base (sulfur) and a hard base (nitrogen), allowing it to coordinate with a variety of hard and soft metals. The pyridine ring's nitrogen atom provides an additional coordination site. This allows the molecule to act as a potentially bidentate ligand, chelating to a metal center through the pyridine and thiazole nitrogens.

The presence of both pyridine and thiazole moieties in a single scaffold is a known strategy for creating ligands with diverse pharmacological and catalytic activities. researchgate.netacs.org The specific arrangement in this compound could be leveraged to stabilize various oxidation states of transition metals like copper, iron, and palladium, which are crucial in a wide range of organic reactions, including cross-coupling and C-H functionalization. The electronic properties of the ligand, and therefore the catalytic activity of the resulting metal complex, can be fine-tuned through modifications to either the pyridine or thiazole ring.

Exploration as N-Heterocyclic Carbene (NHC) Precursors in Catalytic Systems

N-Heterocyclic Carbenes (NHCs) have become a cornerstone of modern catalysis, valued for their strong σ-donating properties and their ability to form highly stable bonds with transition metals. Thiazol-2-ylidenes, a specific class of NHCs derived from thiazole, are noted for their enhanced electrophilicity, which can lead to unique reactivity in catalytic cycles.

The precursor to an NHC is typically an azolium salt. This compound could serve as a key starting material for the synthesis of thiazolium salts. A plausible synthetic route would involve the chemical modification of the ketone group, followed by N-alkylation or N-arylation of the thiazole ring to generate the required thiazolium salt precursor. Such ketone-bearing structures are valuable in heterocyclic synthesis. For instance, α-haloketones are common reactants in the Hantzsch thiazole synthesis for creating the thiazole ring itself. nih.gov Similarly, the ketone in the target molecule provides a reactive handle for further chemical elaboration toward an NHC precursor.

Electrochemical Catalysis in Organic Transformations

The pyridine and thiazole components of this compound are both redox-active, suggesting potential applications in electrochemical catalysis. The electrochemical dearomatization of pyridine derivatives is a known transformation for accessing valuable nitrogen-containing compounds. researchgate.net This process often involves the pyridine moiety acting as an electron acceptor.

Furthermore, the synthesis of thiazoles can be achieved through electrochemical methods. Research has demonstrated that dual redox catalyst systems, such as bromide/tetrachlorohydroquinone, can mediate the electrochemical synthesis of thiazoles from their dihydrothiazoline precursors. researchgate.net This highlights the electrochemical reactivity of the thiazole ring system. The subject compound could potentially act as a redox mediator in organic transformations, where its pyridine or thiazole unit facilitates electron transfer at an electrode surface to catalyze a reaction, potentially avoiding the need for bulk chemical oxidants or reductants.

Supramolecular Chemistry and Self-Assembly Phenomena

The directed assembly of molecules into ordered, functional superstructures is a major goal of materials science. The specific functional groups on this compound make it a promising building block for creating materials based on non-covalent interactions.

Investigation of Hydrogen Bonding Networks in Crystal Structures

The crystal packing of this compound is expected to be significantly influenced by a network of hydrogen bonds. The ketone's oxygen atom is a strong hydrogen bond acceptor. The nitrogen atoms on the pyridine and thiazole rings can also serve as hydrogen bond acceptors. Potential hydrogen bond donors include the aromatic C-H groups of both heterocyclic rings.

These interactions can lead to the formation of specific, repeating patterns known as supramolecular synthons. The study of similar heterocyclic structures shows that interactions such as C-H···O and C-H···N are common and play a crucial role in defining the three-dimensional architecture of the crystal. acs.org The presence of a chlorine atom also introduces the possibility of halogen bonding (C-Cl···O or C-Cl···N), which is another directional interaction that can be used to engineer crystal structures.

Table 1: Potential Hydrogen Bonding Interactions in Solid-State this compound

| Donor | Acceptor | Interaction Type | Role in Supramolecular Assembly |

| C-H (Pyridine Ring) | O (Ketone) | C-H···O | Dimer or chain formation |

| C-H (Thiazole Ring) | O (Ketone) | C-H···O | Linking molecules into sheets |

| C-H (Pyridine Ring) | N (Thiazole Ring) | C-H···N | Cross-linking of molecular chains |

| C-H (Thiazole Ring) | N (Pyridine Ring) | C-H···N | Stabilizing three-dimensional networks |

| C-H (Pyridine/Thiazole) | Cl | C-H···Cl | Contribution to crystal packing |

Metal Complexation and Coordination Chemistry Studies

The ability of this compound to act as a ligand for metal ions is a cornerstone of its potential in materials science. The formation of coordination complexes is a powerful strategy for self-assembly, leading to the creation of metal-organic frameworks (MOFs) or discrete polynuclear structures.

The molecule can coordinate to metal centers in several ways:

Monodentate: Using either the pyridine nitrogen or the thiazole nitrogen.

Bidentate Chelating: Using both the pyridine and thiazole nitrogen atoms to bind to a single metal center, forming a stable five- or six-membered ring.

Bidentate Bridging: Where the pyridine and thiazole nitrogens of a single ligand bind to two different metal centers, leading to the formation of coordination polymers or frameworks.

Studies on related pyridine-thiazole hybrid compounds have shown they form stable complexes with a range of transition metals. nih.gov The geometry and nuclearity of the resulting complex are determined by the preferred coordination number of the metal ion, the bite angle of the ligand, and the reaction conditions.

Table 2: Examples of Metal Complexes with Related Pyridine-Thiazole Ligands

| Ligand Type | Metal Ion | Coordination Mode | Resulting Structure/Application |

| Pyridine-Thiazole Hybrid | Zn(II) | Bidentate (N, N') | Potential fluorescent sensor |

| Pyridine-Thiazole Hybrid | Cu(II) | Bidentate (N, N') | Catalysis in oxidation reactions |

| Pyrazole-Thiazole-Pyridine | Various | Bidentate/Tridentate | Antimicrobial agent development |

| Aminopyridine-Thiazole | Various | Bidentate | Biologically active compounds |

Formation of Macrocyclic and Polymeric Structures

The potential for this compound to serve as a monomeric unit in the synthesis of macrocycles and polymers is an area of scientific interest. The reactivity of the ketone functional group, along with the potential for substitution reactions on the chloro-substituted pyridine ring, theoretically allows for its incorporation into larger molecular frameworks. However, a comprehensive review of publicly available scientific literature and patent databases does not yield specific examples of its use in the formation of macrocyclic or polymeric structures.

While research into thiazole-containing macrocyclic peptides for therapeutic applications is an active field, the direct polymerization or macrocyclization of this compound for materials science or other non-medicinal purposes is not well-documented. The development of synthetic methodologies to incorporate this and similar pyridinyl thiazolyl ketones into such larger structures could be a potential avenue for future research.

Development as Components in Advanced Materials and Functional Molecules

The unique electronic properties and structural rigidity of the pyridine and thiazole rings suggest that this compound could be a valuable building block for advanced materials and functional molecules. Thiazole derivatives, in a broader sense, are known to be used in the development of various functional materials. kuey.netresearchgate.net For instance, the thiazole nucleus is a component in cyanine (B1664457) dyes used as photographic sensitizers. ijarsct.co.in

However, specific research detailing the incorporation of this compound into advanced materials with specific optical, electronic, or other functional properties is limited in the available literature. The reactivity of the ketone and the chloro-substituent could, in principle, be exploited to synthesize more complex molecules for applications in materials science. chemscene.com Despite this potential, there is a lack of published research focusing on the development of this particular compound as a component in advanced materials or functional molecules for non-medicinal uses.

Agrochemical Applications (Focus on structural utility, not biological impact)

The structural framework of this compound, particularly the 2-chlorothiazole (B1198822) moiety, is of significant importance in the field of agrochemicals. This structural unit is a key component in the synthesis of several commercially important neonicotinoid insecticides. While the ketone itself is a specific functionalization, the closely related compound, 2-chloro-5-chloromethylthiazole (B146395), serves as a crucial intermediate in the production of insecticides such as thiamethoxam (B1682794) and clothianidin. mdpi.com

The synthesis of these insecticides highlights the structural utility of the 2-chlorothiazole core. For instance, the production of thiamethoxam involves the reaction of 2-chloro-5-chloromethylthiazole with 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazinane. mdpi.com This reaction underscores the importance of the electrophilic carbon at the 5-position of the thiazole ring, which readily undergoes nucleophilic substitution.

The table below summarizes the key reactants in the synthesis of these major insecticides, illustrating the central role of the 2-chlorothiazole structural unit.

| Insecticide | Key Reactants | Reference |

| Thiamethoxam | 2-chloro-5-chloromethylthiazole, 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazinane | mdpi.com |

| Clothianidin | 2-chloro-5-chloromethylthiazole, 1,5-dimethyl-2-nitroimino-hexahydro-1,3,5-triazine | acs.org |

| Clothianidin | 2-chloro-5-chloromethylthiazole, N-methyl-N'-nitroguanidine | acs.org |

The development of these synthetic routes demonstrates the value of the (2-chlorothiazol-5-yl)methyl scaffold as a versatile building block in the agrochemical industry. The reactivity of this moiety allows for its efficient incorporation into more complex molecules, leading to the production of widely used crop protection agents.

Future Research Directions and Emerging Paradigms for 2 Chloropyridin 5 Yl Thiazolyl Ketone Research

Development of Novel and Efficient Synthetic Strategies for Scaffold Diversification and Late-Stage Functionalization

The core structure of (2-Chloropyridin-5-yl) thiazolyl ketone is an intermediate in the synthesis of compounds like the neonicotinoid insecticide Thiamethoxam (B1682794). wikipedia.orgznaturforsch.com The future development of this scaffold hinges on the ability to move beyond its current synthetic routes and to introduce molecular diversity efficiently.

Scaffold Diversification: Traditional methods like the Hantzsch thiazole (B1198619) synthesis are foundational, but future efforts should focus on multicomponent reactions (MCRs) to construct the heterocyclic core in a single, convergent step. researchgate.netrsc.org MCRs offer advantages in terms of atom economy, simplicity, and rapid access to a library of analogues from readily available starting materials. rsc.org For instance, a one-pot protocol could bring together a pyridine-containing building block, a thiazole precursor, and a carbonyl source to directly generate the ketone scaffold, a significant improvement over linear sequences.

Late-Stage Functionalization (LSF): LSF is a powerful strategy to modify complex molecules, like drug candidates or materials, in the final stages of a synthesis, avoiding the need to re-synthesize derivatives from scratch. nih.govresearchgate.net For the this compound, the pyridine (B92270) ring is a prime target for LSF. Due to its electron-deficient nature, direct C-H functionalization of pyridine is challenging but highly desirable. rsc.orgnih.govnih.gov Recent advances have shown that various positions on the pyridine ring can be targeted. nih.govresearchgate.net For example, strategies involving the temporary dearomatization of the pyridine ring can enable meta-C-H functionalization. nih.govresearchgate.net Furthermore, the chlorine atom on the pyridine ring and the C-H bonds on the thiazole ring represent additional handles for diversification through cross-coupling reactions or other functionalization techniques. nih.govberkeley.edu

Key Future Approaches for LSF:

Photoredox Catalysis: To introduce alkyl, aryl, or other functional groups at various positions on the pyridine and thiazole rings under mild conditions. researchgate.netnih.gov

Transition-Metal Catalysis: To exploit C-H activation strategies for direct and regioselective functionalization, moving beyond the inherent reactivity of the scaffold. nih.govresearchgate.net

Flow Chemistry: To safely handle reactive intermediates generated during LSF and to enable reactions that are difficult to control in batch processes. rsc.org

| Strategy | Description | Potential Application to this compound | References |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single operation to form a complex product. | Rapid synthesis of a diverse library of ketone analogues by varying the initial building blocks. | researchgate.netrsc.org |

| Late-Stage C-H Functionalization | Directly converting C-H bonds into new functional groups on a pre-formed scaffold. | Introduction of functional groups onto the pyridine and thiazole rings to modulate properties. | nih.govresearchgate.netrsc.orgnih.govnih.gov |

| Cross-Coupling Reactions | Formation of C-C, C-N, or C-O bonds using a metal catalyst to connect two fragments. | Utilizing the chloro-substituent on the pyridine ring to introduce a wide range of substituents. | nih.govberkeley.edu |

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms represents a paradigm shift in chemical production, offering enhanced safety, efficiency, and scalability. cardiff.ac.ukrsc.org

Continuous Flow Chemistry: Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. rsc.org This technology is particularly advantageous for handling hazardous reagents or unstable intermediates, improving heat and mass transfer, and enabling reactions under extreme conditions (high pressure or temperature) safely. cardiff.ac.ukrsc.orgnih.gov For the synthesis of this compound derivatives, flow chemistry could:

Improve the synthesis of key intermediates, such as 2-chloro-5-chloromethylthiazole (B146395), which can involve energetic or thermally sensitive steps. google.com

Facilitate multi-step sequences in a "telescoped" manner, where the output of one reactor directly feeds into the next, eliminating the need for intermediate isolation and purification. rsc.org

Enable photochemical and electrochemical reactions with greater efficiency and control due to the high surface-area-to-volume ratio of flow reactors. rsc.org

Automated Synthesis Platforms: Automated systems, often integrating robotics and artificial intelligence, can accelerate the discovery and optimization of new molecules. youtube.comchemrxiv.org These platforms can perform numerous reactions in parallel, purify the products, and analyze the results, creating a rapid design-make-test-analyze cycle. youtube.com By integrating automated synthesis with the this compound scaffold, researchers could:

Rapidly screen a wide array of building blocks and reaction conditions to discover novel derivatives with desired properties. chemrxiv.orgresearchgate.net

Utilize machine learning algorithms to predict optimal reaction conditions and even propose new synthetic routes based on data from previous experiments. youtube.com

| Technology | Key Advantages | Relevance to this compound Research | References |

| Continuous Flow Chemistry | Enhanced safety, improved heat/mass transfer, scalability, telescoped synthesis. | Safer and more efficient synthesis of the core scaffold and its derivatives; enabling novel transformations. | rsc.orgcardiff.ac.ukrsc.orgnih.gov |

| Automated Synthesis | High-throughput experimentation, rapid optimization, data-driven discovery. | Accelerated discovery of new derivatives with tailored properties through rapid library synthesis and screening. | youtube.comchemrxiv.orgresearchgate.net |

Exploration of Photo- and Electrocatalytic Methodologies for Selective Transformations

Photocatalysis and electrocatalysis are powerful green chemistry tools that use light and electricity, respectively, to drive chemical reactions. mdpi.com These methods often operate under mild conditions and can achieve unique reactivity and selectivity that are difficult to obtain with traditional thermal methods.

Photocatalysis: This field has seen explosive growth, particularly in the context of C-H functionalization and cross-coupling reactions. charlotte.edu For the this compound, photocatalysis could be employed for:

Minisci-type Reactions: To introduce alkyl radicals to the electron-deficient pyridine ring with high regioselectivity, a challenging transformation using conventional methods. researchgate.netnih.gov

Generation of Novel Intermediates: Light can be used to generate highly reactive species from the pyridine or thiazole rings, which can then be trapped by various reagents to form new bonds. charlotte.edu

Decarboxylative Couplings: Using carboxylic acids as readily available starting materials to generate radicals for functionalizing the heterocyclic core.

Electrocatalysis: Electrosynthesis avoids the use of stoichiometric chemical oxidants or reductants, generating them in situ with electrons. This approach offers high functional group tolerance and can be finely tuned by controlling the applied potential. rsc.org Potential applications for the target scaffold include:

Reductive Coupling Reactions: Pairing the chloropyridine moiety with other electrophiles.

Oxidative C-H Functionalization: Activating specific C-H bonds on the thiazole or pyridine ring for subsequent bond formation.

Paired Electrosynthesis: Where both the anodic and cathodic reactions are used to generate valuable products, maximizing efficiency.

The integration of these catalytic methods with continuous flow technology is particularly synergistic, as flow reactors can provide uniform irradiation for photocatalysis and precise control over electrode surface area and mass transport for electrochemistry. rsc.org

Advanced Spectroscopic Probes for Real-time Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. In-situ spectroscopic techniques allow chemists to monitor reactions as they happen, providing a wealth of data on reaction kinetics, intermediates, and catalyst behavior. spectroscopyonline.commt.com

For research involving this compound, the application of advanced spectroscopic probes would be invaluable.

ReactIR (In-situ IR) and Raman Spectroscopy: These techniques can track the concentration of reactants, products, and key intermediates in real-time by monitoring their characteristic vibrational frequencies. mt.com This would be particularly useful for optimizing multi-step syntheses or for studying the kinetics of catalytic cycles. spectroscopyonline.com

In-situ NMR Spectroscopy: Provides detailed structural information about species in solution, making it a powerful tool for identifying transient intermediates that might be missed by other methods.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For reactions involving radical intermediates, such as those in photocatalytic or certain organometallic processes, EPR can be used to detect and characterize these paramagnetic species, providing direct evidence for proposed mechanisms. nih.gov

By combining these in-situ techniques, researchers can build a comprehensive picture of the reaction landscape, leading to more rational process development and the discovery of novel reactivity. acs.org

| Spectroscopic Technique | Information Provided | Application in Research | References |

| In-situ IR (ReactIR) / Raman | Real-time concentration profiles of reactants, products, and intermediates. | Reaction kinetics, endpoint determination, process optimization. | spectroscopyonline.commt.com |

| In-situ NMR | Detailed structural information of species in the reaction mixture. | Identification of transient intermediates and mechanistic elucidation. | acs.org |

| Electron Paramagnetic Resonance (EPR) | Detection and characterization of radical species. | Mechanistic studies of photocatalytic and radical-mediated reactions. | nih.gov |

Computational Design and Prediction of Novel Derivatives with Tailored Chemical Reactivity or Materials Properties

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds before they are synthesized in the lab. nih.govrsc.org

Predicting Chemical Reactivity: For the this compound scaffold, computational methods like Density Functional Theory (DFT) can be used to:

Model Reaction Pathways: Calculate the energetics of different potential reaction pathways to predict the most likely products and to understand the origins of regioselectivity in functionalization reactions. researchgate.netnih.gov

Predict Sites of Reactivity: Analyze the electronic structure of the molecule (e.g., charge distribution, frontier molecular orbitals) to predict where electrophilic or nucleophilic attack is most likely to occur. nih.govchemrxiv.org This is crucial for planning selective C-H functionalization strategies.

Screen Virtual Libraries: Computationally evaluate the predicted properties of a large virtual library of derivatives to prioritize which compounds to synthesize for a specific application. researchgate.net

Designing Materials Properties: Beyond predicting reactivity, computational models can forecast the physical and material properties of novel derivatives. For example, if researchers are interested in developing new organic electronic materials based on this scaffold, computational screening could predict properties such as:

Band Gaps: Essential for applications in organic semiconductors and photovoltaics.

Charge Mobility: A key parameter for transistor performance.

Crystal Packing: Which influences the bulk electronic properties of a material.

The synergy between computational prediction and automated synthesis platforms creates a powerful, accelerated discovery engine. digitellinc.com Computation can guide the design of experiments for automated systems, and the high-throughput data generated can, in turn, be used to refine and improve the predictive models. nih.gov

Q & A

Q. What are the common synthetic routes for (2-Chloropyridin-5-yl) thiazolyl ketone, and how do reaction conditions influence product yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution of the chlorine atom on the pyridine ring using thiazole-based nucleophiles under basic conditions (e.g., K₂CO₃ or Et₃N). For example, coupling 2-chloro-5-pyridinecarbonyl chloride with a thiazolyl Grignard reagent yields the ketone . Wolff rearrangement of diazoketones, followed by lithiated thiazole addition, is another advanced route, achieving high yields (~85%) when using Weinreb amide intermediates . Reaction temperature (0–25°C) and solvent polarity (THF vs. DMF) critically affect regioselectivity and byproduct formation.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound and its derivatives?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns on the pyridine and thiazole rings (e.g., deshielded carbonyl signals at ~190 ppm) .

- HRMS (ESI-TOF) : For precise molecular ion verification (e.g., [M+H]⁺ calculated for C₉H₆ClN₂OS: 225.9874) .

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives, such as dihedral angles between aromatic rings .

- HPLC-PDA : Monitors purity (>95%) and identifies polar byproducts in crude mixtures .

Advanced Research Questions

Q. How can computational docking studies guide the design of this compound derivatives for targeting viral proteases?

- Methodological Answer : Molecular docking (e.g., using MOE or AutoDock) evaluates binding modes to enzyme active sites. For SARS-CoV 3CLpro (PDB: 1WOF), the thiazole nitrogen forms hydrogen bonds with Cys145, while the chloropyridinyl group occupies the S1 hydrophobic pocket. Derivatives with electron-withdrawing substituents (e.g., -CF₃) improve Ki values (e.g., 2.2 μM vs. 21 μM for trifluoromethyl analogs) by enhancing covalent interactions . MD simulations (>50 ns) further validate stability of ligand-protein complexes .

Q. What strategies optimize regioselectivity in thiazole ring functionalization during derivative synthesis?

- Methodological Answer :

- Directing groups : Introducing -NH₂ or -OMe at the thiazole C4 position directs electrophilic substitution to C5 via resonance stabilization .

- Transition metal catalysis : Pd-mediated C–H activation (e.g., using Pd(OAc)₂/PCy₃) enables coupling at β-thiazole positions with aryl halides .

- Base-controlled reactions : Using weaker bases (e.g., NaHCO₃) minimizes dehydrohalogenation side reactions during nucleophilic substitutions .

Q. How do researchers resolve contradictions in inhibitory activity data of thiazolyl ketone derivatives across enzyme assays?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., h-TNAP vs. h-IAP inhibition ) arise from:

- Enzyme isoforms : Validate target specificity using isoform-selective inhibitors (e.g., levamisole for TNAP) in parallel assays .

- Assay conditions : Adjust pH (7.4 vs. 8.0) and ionic strength to mimic physiological environments, as activity can vary 10-fold .

- Metabolite interference : Pre-treat biological samples with SPE cartridges to remove endogenous phosphatases .

Data Conflict Analysis

Q. Why do some studies report low antiviral activity for thiazolyl ketones despite favorable in silico predictions?

- Methodological Answer : Poor correlation between docking scores and experimental Ki values may stem from:

- Membrane permeability : LogP >3.5 (calculated via ChemAxon) reduces cellular uptake; introduce polar groups (e.g., -OH) to improve bioavailability .

- Metabolic instability : Incubate derivatives with liver microsomes to identify metabolic hotspots (e.g., thiazole ring oxidation) .

- Off-target effects : Use kinome-wide profiling (e.g., KinomeScan) to rule out nonspecific kinase inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.